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molecular formula C8H9N3O B8763389 4-Amidinobenzamide

4-Amidinobenzamide

Cat. No. B8763389
M. Wt: 163.18 g/mol
InChI Key: HKMIWYWBIYCXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05707994

Procedure details

4-Amidinobenzamide (commercially available one, 7.8 g) is dissolved in water (200 ml), and thereto is added conc. hydrochloric acid (200 ml), and the mixture is stirred at a temperature below 100° C. for 9 hours. The mixture is cooled, and the precipitated crystals are collected by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](N)=[O:9])=[CH:6][CH:5]=1)(=[NH:3])[NH2:2].[ClH:13].[OH2:14]>>[ClH:13].[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:14])=[O:9])=[CH:6][CH:5]=1)(=[NH:3])[NH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)C1=CC=C(C(=O)N)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at a temperature below 100° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
Cl.C(N)(=N)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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